N,2-Dimethylpropan-1-imine N-oxide
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Overview
Description
N,2-Dimethylpropan-1-imine N-oxide is an organic compound that belongs to the class of amine oxides It is characterized by the presence of an imine group (C=N) and an N-oxide group (N→O)
Preparation Methods
Synthetic Routes and Reaction Conditions
N,2-Dimethylpropan-1-imine N-oxide can be synthesized through the oxidation of N,2-dimethylpropan-1-imine. The oxidation process typically involves the use of hydrogen peroxide (H₂O₂) or peroxycarboxylic acids (RCOOOH) as oxidizing agents . The reaction proceeds under mild conditions, often at room temperature, and results in the formation of the N-oxide group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the oxidation process.
Chemical Reactions Analysis
Types of Reactions
N,2-Dimethylpropan-1-imine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form nitrones or other higher oxidation state products.
Reduction: Reduction of the N-oxide group can regenerate the parent imine compound.
Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or peroxycarboxylic acids (RCOOOH) are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the imine group under mild conditions.
Major Products Formed
Oxidation: Formation of nitrones or other oxidized derivatives.
Reduction: Regeneration of N,2-dimethylpropan-1-imine.
Substitution: Formation of various substituted imine derivatives.
Scientific Research Applications
N,2-Dimethylpropan-1-imine N-oxide has several applications in scientific research:
Biology: The compound can be used as a probe to study oxidative stress and redox biology due to its ability to undergo oxidation and reduction reactions.
Industry: Used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N,2-Dimethylpropan-1-imine N-oxide involves its ability to act as both an oxidizing and reducing agent. The N-oxide group can donate or accept electrons, making it a versatile compound in redox reactions. The molecular targets and pathways involved include:
Reduction: The compound can be reduced back to the parent imine, which can then participate in further chemical reactions.
Comparison with Similar Compounds
N,2-Dimethylpropan-1-imine N-oxide can be compared with other similar compounds, such as:
N,N-Dimethylpropan-1-imine: The parent imine compound, which lacks the N-oxide group.
N-Methylpropan-1-imine N-oxide: A similar compound with one less methyl group on the nitrogen atom.
N,N-Dimethylamine N-oxide: A related amine oxide with a different alkyl group attached to the nitrogen.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
74530-99-7 |
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Molecular Formula |
C5H11NO |
Molecular Weight |
101.15 g/mol |
IUPAC Name |
N,2-dimethylpropan-1-imine oxide |
InChI |
InChI=1S/C5H11NO/c1-5(2)4-6(3)7/h4-5H,1-3H3 |
InChI Key |
MLDHBTHLFCHRAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=[N+](C)[O-] |
Origin of Product |
United States |
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